molecular formula C14H24NP B1593072 2-(Di-t-butylphosphinomethyl)pyridine CAS No. 494199-72-3

2-(Di-t-butylphosphinomethyl)pyridine

Cat. No.: B1593072
CAS No.: 494199-72-3
M. Wt: 237.32 g/mol
InChI Key: JVEFIYMSSSXANH-UHFFFAOYSA-N
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Description

2-(Di-t-butylphosphinomethyl)pyridine is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with a di-t-butylphosphinomethyl group. This compound is of interest in various scientific research applications due to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

It is known to be a phosphine ligand , which suggests that it may interact with metal ions in biological systems.

Biochemical Pathways

Given its role as a phosphine ligand, it may be involved in reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Action Environment

It is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Di-t-butylphosphinomethyl)pyridine typically involves the reaction of pyridine with di-t-butylphosphine in the presence of a suitable catalyst. The reaction conditions include maintaining an inert atmosphere to prevent oxidation and using anhydrous solvents to avoid hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with advanced control systems to maintain precise reaction conditions. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Di-t-butylphosphinomethyl)pyridine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phosphine derivatives.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require strong bases or nucleophiles.

Major Products Formed:

  • Oxidation products include pyridine N-oxides.

  • Reduction products may include phosphine derivatives.

  • Substitution products can vary widely depending on the substituent introduced.

Scientific Research Applications

2-(Di-t-butylphosphinomethyl)pyridine is utilized in various scientific research fields:

  • Chemistry: It serves as a ligand in transition metal complexes, facilitating catalytic reactions.

  • Biology: The compound is used in the study of enzyme inhibition and protein binding.

  • Industry: It is employed in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

  • 2,6-Bis(di-t-butylphosphinomethyl)pyridine

  • 1,2-Bis(di-t-butylphosphinomethyl)benzene

  • Tri-t-butylphosphine

Uniqueness: 2-(Di-t-butylphosphinomethyl)pyridine is unique in its structure and reactivity compared to similar compounds. Its pyridine ring provides distinct electronic properties, making it suitable for specific applications where other phosphine ligands may not be as effective.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

ditert-butyl(pyridin-2-ylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEFIYMSSSXANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649454
Record name 2-[(Di-tert-butylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494199-72-3
Record name 2-[(Di-tert-butylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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